2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate
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Overview
Description
2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a hydroxyphenyl group, an oxoethyl group, and an aminobutanoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate typically involves the esterification of 4-aminobutanoic acid with 2-(4-hydroxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antidiabetic and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate involves its interaction with specific molecular targets. For instance, its inhibition of α-amylase and α-glucosidase is primarily influenced by hydrogen bonding and van der Waals forces, leading to a competitive inhibition mechanism . The compound binds to the active sites of these enzymes, preventing the hydrolysis of carbohydrates and thus regulating blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: These compounds share the aminobutanoate moiety and exhibit similar biological activities, such as antimicrobial and antidiabetic properties.
Amino acids: Compounds like 4-aminobutanoic acid (GABA) are structurally related and have significant roles in neurotransmission.
Uniqueness
2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in carbohydrate metabolism sets it apart from other similar compounds.
Properties
CAS No. |
194026-97-6 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[2-(4-hydroxyphenyl)-2-oxoethyl] 4-aminobutanoate |
InChI |
InChI=1S/C12H15NO4/c13-7-1-2-12(16)17-8-11(15)9-3-5-10(14)6-4-9/h3-6,14H,1-2,7-8,13H2 |
InChI Key |
ZNSSSNRXASKYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCCN)O |
Origin of Product |
United States |
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